molecular formula C9H12F3N3 B2400526 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine CAS No. 1006479-50-0

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B2400526
CAS No.: 1006479-50-0
M. Wt: 219.211
InChI Key: QZDXYUNJNAFZPH-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine is a chemical compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(6-1-2-6)15(14-8)4-3-13/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDXYUNJNAFZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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